({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine
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Overview
Description
({Bicyclo[111]pentan-1-yl}methyl)(methyl)amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . Another approach involves the use of alkyl iodides with propellane under irradiation conditions .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as the use of light to facilitate the reaction without additional additives or catalysts . This method has been used to prepare large quantities of functionalized bicyclo[1.1.1]pentanes, making it practical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as the core structure for ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine.
Cubane: Another highly strained hydrocarbon with a cubic structure, used as a bioisostere in drug design.
Uniqueness
This compound is unique due to its combination of the bicyclo[1.1.1]pentane core with an amine functional group. This combination imparts distinct physicochemical properties, such as high solubility and metabolic stability, making it valuable in drug design and other applications .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
InChI |
InChI=1S/C7H13N/c1-8-5-7-2-6(3-7)4-7/h6,8H,2-5H2,1H3 |
InChI Key |
GIZWSKCFSORKAU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CC(C1)C2 |
Origin of Product |
United States |
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